N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
Description
N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and complex three-dimensional frameworks. The presence of both an ethoxyphenyl group and a spirocyclic azaspirodecane moiety makes this compound particularly interesting for various chemical and biological applications.
Properties
IUPAC Name |
N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-4-27-20-9-6-5-8-18(20)19(14-17(2)3)23-21(25)24-12-11-22(15-24)10-7-13-26-16-22/h5-6,8-9,17,19H,4,7,10-16H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQCXQGNRPTGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(C)C)NC(=O)N2CCC3(C2)CCCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a cyclization reaction involving tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This step forms the 7-oxa-2-azaspiro[4.5]decane structure.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with 2-ethoxyphenyl bromide under basic conditions.
Amidation Reaction: The final step involves the amidation of the spirocyclic intermediate with 3-methylbutylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The spirocyclic structure can undergo various substitution reactions, especially at the azaspirodecane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application, but common targets include enzymes involved in inflammatory pathways and receptors associated with cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
- N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxylic acid
Uniqueness
N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide is unique due to its specific combination of an ethoxyphenyl group and a spirocyclic azaspirodecane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
